Dibenzyl carbonate
Description
Significance of Dibenzyl Carbonate in Contemporary Organic Synthesis and Polymer Chemistry
In the field of organic synthesis, this compound is highly valued as a versatile and efficient benzylating agent. acs.orgresearchgate.net Benzylation, the process of adding a benzyl (B1604629) group to a molecule, is a common strategy for protecting functional groups like alcohols, amines, and thiols during complex multi-step syntheses. atamankimya.com this compound offers a safer alternative to traditional benzylating agents, such as benzyl halides, which are known for their toxicity and lachrymatory properties. acs.orgresearchgate.net Its utility extends to the N,N-dibenzylation of primary aliphatic amines, a reaction that can be performed efficiently under solventless conditions with the aid of phosphonium (B103445) salt catalysts. researchgate.netunive.it This method is notable for its high selectivity, favoring the formation of the dibenzylated amine over the competing benzyl carbamate (B1207046). unive.it
This compound also serves as a precursor for benzyl carbazates, which are crucial intermediates in the synthesis of pharmaceuticals and crop protection agents, particularly in peptide synthesis. google.com Furthermore, it has been used for the selective mono-C-benzylation of compounds like phenylacetonitrile (B145931) and benzyl phenylacetate (B1230308). researchgate.net
In polymer chemistry, this compound has been identified as a high-boiling point solvent, making it particularly suitable for specific polymerization techniques. rsc.org Researchers have successfully employed it as a solvent for Acyclic Diene Metathesis (ADMET) polymerizations. rsc.org The use of this compound in this context, often at elevated temperatures and under vacuum, facilitates the removal of condensate and has been shown to produce polymers with significantly higher molecular weights compared to bulk or solvent-free conditions. rsc.orgrsc.org
Evolution of Research Paradigms for this compound Production and Application
The production methods for this compound have evolved significantly, moving away from hazardous reactants towards more sustainable processes. Historically, carbonate compounds were often synthesized using highly toxic phosgene (B1210022). google.comup.pt Modern research has focused on developing safer and more efficient, phosgene-free routes.
A prominent method developed is the transesterification of dialkyl carbonates, such as dimethyl carbonate (DMC), with benzyl alcohol. google.comresearchgate.netrsc.org This reaction is typically carried out in the presence of a catalyst. A variety of catalysts have been investigated to improve yield and reaction conditions, including basic catalysts, titanium compounds, and tin compounds. google.com More recent research has explored the use of solid catalysts like CsF/α-Al₂O₃ and specific ionic liquids, which allow the reaction to proceed at moderate temperatures (e.g., 90 °C) with good yields and allow for the recycling of the catalyst and excess benzyl alcohol. researchgate.netrsc.org Another approach involves the reaction of a cyclic carbonate, like propylene (B89431) carbonate, with benzyl alcohol using a double metal cyanide complex catalyst. google.com
The application paradigm has shifted to harness the unique reactivity of this compound as a green reagent. acs.org Initially used in more traditional synthetic contexts, its application now emphasizes its role in environmentally benign processes. Research has demonstrated its effectiveness in selective alkylations under solvent-free conditions or with recyclable catalysts, minimizing waste and avoiding the use of harsh reagents. unive.itresearchgate.net
Table 1: Comparison of Catalytic Systems for this compound Synthesis via Transesterification
| Catalyst System | Limiting Reagent | Co-reactant | Temperature (°C) | Yield (%) | Key Advantages | Reference |
| Basic Catalysts (e.g., DBU, DBN) | Dialkyl Carbonate | Benzyl Alcohol | 50 - 150 | Good | Simple, avoids toxic phosgene | google.com |
| CsF/α-Al₂O₃ | Dimethyl Carbonate | Benzyl Alcohol | 90 | up to 70 | Recyclable catalyst and alcohol, reproducible | researchgate.netrsc.org |
| [P₈,₈,₈,₁][H₃COCO₂] (Ionic Liquid) | Dimethyl Carbonate | Benzyl Alcohol | 90 | - | Low catalyst loading, sustainable approach | researchgate.netrsc.org |
| Double Metal Cyanide Complex | Propylene Carbonate | Benzyl Alcohol | 140 - 180 | - | Use of solid, recyclable catalyst | google.com |
This table is interactive. You can sort the columns by clicking on the headers.
Role of this compound in Advancing Green Chemistry Principles
This compound is increasingly recognized as a key contributor to the principles of Green Chemistry. researchgate.net Its adoption in organic synthesis directly addresses the goal of using safer chemicals and designing less hazardous chemical syntheses.
Key contributions of this compound to green chemistry include:
Replacing Hazardous Reagents: It serves as a non-toxic substitute for carcinogenic and lachrymatory benzyl halides and the highly toxic phosgene. acs.orgresearchgate.net This substitution significantly improves the safety profile of benzylation and carbonylation reactions.
Atom Economy and Waste Reduction: The synthesis of this compound from dimethyl carbonate and benzyl alcohol is a prime example of a greener process. rsc.org The primary byproduct of its subsequent reactions, such as benzylation, is benzyl alcohol, which can be recovered and recycled back into the production of this compound itself. acs.orgunive.it This creates a closed-loop system that minimizes waste.
Catalytic Processes: The production and application of this compound heavily rely on catalysis, which reduces the need for stoichiometric amounts of reagents that would otherwise end up as waste. google.comresearchgate.netup.pt Reactions can be performed with only catalytic amounts of base or other promoters, aligning with the green chemistry principle of catalysis over stoichiometric reagents. up.ptresearchgate.net
Solventless Reactions: this compound enables reactions to be conducted under solvent-free conditions, a significant advantage as solvents often contribute the largest proportion of waste in a chemical process. researchgate.netunive.it
Use of Renewable Feedstocks: The building block of carbonates can be CO₂, an abundant and renewable carbon source. researchgate.netup.pt While not always directly synthesized from CO₂, the underlying chemistry is part of a broader effort to utilize CO₂ as a C1 feedstock, as seen in the production of its precursor, dimethyl carbonate. royalsocietypublishing.org
The move towards using organic carbonates like this compound for alkylations is a clear trend towards more sustainable and environmentally friendly chemical processes. researchgate.net Research into its synthesis and application continues to yield methodologies that are not only efficient and selective but also economically and environmentally sustainable. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzyl carbonate | |
|---|---|---|
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InChI |
InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
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InChI Key |
PIZLBWGMERQCOC-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2 | |
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Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3063041 | |
| Record name | Carbonic acid, bis(phenylmethyl) ester | |
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Molecular Weight |
242.27 g/mol | |
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CAS No. |
3459-92-5 | |
| Record name | Bis(phenylmethyl) carbonate | |
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| Record name | Dibenzyl carbonate | |
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| Record name | Dibenzyl carbonate | |
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| Record name | Carbonic acid, bis(phenylmethyl) ester | |
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| Record name | Dibenzyl carbonate | |
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| Record name | DIBENZYL CARBONATE | |
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Synthetic Methodologies for Dibenzyl Carbonate
Transesterification Routes to Dibenzyl Carbonate
Transesterification stands out as a key strategy for synthesizing this compound, primarily through the reaction of a dialkyl carbonate, such as dimethyl carbonate (DMC), with benzyl (B1604629) alcohol. rsc.org This method is favored for its greener profile, avoiding the use of toxic phosgene (B1210022) and its derivatives. rsc.orgmdpi.com The reaction typically proceeds by substituting the alkyl groups of the dialkyl carbonate with benzyl groups from benzyl alcohol. This process can be driven by various catalytic systems or, under specific conditions, can proceed without a catalyst. rsc.org
Catalytic Transesterification of Dialkyl Carbonates with Benzyl Alcohol
The catalytic transesterification of dialkyl carbonates, particularly dimethyl carbonate (DMC), with benzyl alcohol is a widely studied and effective method for producing this compound (DBnC). rsc.org This process involves the exchange of the methyl groups from DMC with benzyl groups from benzyl alcohol, facilitated by a catalyst. The reaction can be tailored to selectively yield DBnC by controlling reaction parameters such as temperature, pressure, and the choice of catalyst. google.comgoogle.com Various catalytic systems, including homogeneous, heterogeneous, organocatalytic, and ionic liquid-based catalysts, have been developed to enhance the efficiency and selectivity of this transformation. rsc.orgresearchgate.net
Homogeneous catalysts are effective in the synthesis of this compound from dialkyl carbonates and benzyl alcohol. These catalysts, which are in the same phase as the reactants, can lead to high yields and selectivity under controlled conditions.
For instance, basic catalysts such as potassium carbonate (K2CO3) have been successfully employed. google.comgoogle.com In a typical procedure, dimethyl carbonate is heated with benzyl alcohol in the presence of K2CO3. google.comgoogle.com The methanol (B129727) produced as a byproduct is removed by distillation to drive the reaction to completion. google.com Other homogeneous catalysts include alkali metal alkoxides like sodium methoxide (B1231860). google.comgoogle.com The choice of catalyst can influence the reaction pathway and the formation of byproducts. google.com
Table 1: Examples of Homogeneous Catalysts for this compound Synthesis
| Catalyst | Dialkyl Carbonate | Substrate | Temperature (°C) | Pressure | Yield of this compound | Reference |
|---|---|---|---|---|---|---|
| Potassium carbonate | Dimethyl carbonate | Benzyl alcohol | Boiling, up to 140 | Atmospheric, then vacuum | Good | google.comgoogle.com |
| Sodium methoxide | Dimethyl carbonate | Benzyl alcohol | 50-180 | 0.001-1 bar | Good | google.com |
Note: "Good" indicates that the source mentions a favorable yield without specifying a numerical value.
Heterogeneous catalysts offer significant advantages in the production of this compound, primarily due to their ease of separation from the reaction mixture and potential for recyclability. rsc.org Among these, cesium fluoride (B91410) supported on alpha-alumina (CsF/α-Al2O3) has emerged as a particularly effective catalyst. rsc.orgresearchgate.netrsc.org
In a study, the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol at 90°C using CsF/α-Al2O3 as a catalyst resulted in a 70% isolated yield of this compound (DBnC). rsc.orgrsc.org This catalyst was used in a low concentration of 1 mol% relative to the limiting reagent, DMC. rsc.orgrsc.org A key benefit of this system is the ability to recover and recycle both the catalyst and the excess benzyl alcohol. rsc.org The catalytic activity of CsF/α-Al2O3 is attributed to its basic sites, which facilitate the reaction. researchgate.net
Other heterogeneous catalysts that have been explored include sodium-exchanged faujasites (NaX or NaY) and titanium dioxide (TiO2) nanofibers. unive.itqut.edu.au While these have shown activity in related transesterification reactions, CsF/α-Al2O3 has been specifically highlighted for its high efficiency in DBnC synthesis. rsc.orgnih.govsciforum.net
Table 2: Performance of CsF/α-Al2O3 in this compound Synthesis
| Catalyst | Reactants | Temperature (°C) | Catalyst Loading (mol%) | Yield of DBnC (%) | Key Advantages | Reference |
|---|
Organocatalysis presents an environmentally friendly and metal-free approach to synthesizing this compound. Among the various organocatalysts, 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have demonstrated notable efficacy. researchgate.netnih.gov
These nitrogen-based bicyclic compounds can effectively catalyze the benzylation of various substrates using this compound as the alkylating agent, implying their role in the equilibrium of its formation. researchgate.net Specifically, DBU has been shown to accelerate the N-benzylation of primary aliphatic amines with this compound. smolecule.com The catalytic activity of DBU is attributed to its ability to act as both a base and a nucleophile, activating the reactants. researchgate.net In some systems, DBU has been used to promote the reaction between CO2 and benzyl alcohol to form this compound, achieving a 69% yield under specific conditions with an ionic liquid additive. mdpi.com
While direct synthesis of this compound using these organocatalysts from dialkyl carbonates is a subject of ongoing research, their effectiveness in reactions involving this compound highlights their potential. researchgate.nettandfonline.com For instance, DABCO has been identified as a suitable organocatalyst for the selective methoxycarbonylation of benzyl alcohol with dimethyl carbonate, a key intermediate step in the potential formation of this compound. researchgate.net
Table 3: Organocatalysts in Reactions Involving this compound
| Organocatalyst | Reactants | Application | Key Features | Reference |
|---|---|---|---|---|
| DABCO | Benzyl alcohol, Dimethyl carbonate | Methoxycarbonylation | Efficient for intermediate formation | researchgate.net |
| DBU | This compound, Amines/Thiols | N-, S-benzylation | Accelerates 'green' alkylation | researchgate.nettandfonline.com |
Ionic liquids (ILs) have emerged as effective catalysts and reaction media for the synthesis of this compound (DBnC), offering advantages such as low volatility, thermal stability, and tunable properties. researchgate.netbeilstein-journals.org They can act as catalysts to accelerate reactions and facilitate product separation. smolecule.com
One notable example is the use of the phosphonium-based ionic liquid, methyltrioctylphosphonium methylcarbonate (B8334205) ([P8,8,8,1][H3COCO2]), for the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. rsc.orgresearchgate.netrsc.org In a study conducted at 90°C, this ionic liquid, used at a low loading of 1 mol%, effectively catalyzed the formation of DBnC. rsc.orgrsc.org The system demonstrated the potential for catalyst and excess reactant recycling. rsc.org
Imidazolium-based ionic liquids have also been investigated. For instance, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) has been successfully used as a catalyst for the transesterification of DMC with other alcohols, indicating its potential for DBnC synthesis. beilstein-journals.org Furthermore, the combination of an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (bmimPF6) with an organocatalyst (DBU) has been shown to promote the synthesis of DBnC from CO2 and benzyl alcohol, with the ionic liquid thought to enhance CO2 solubility. mdpi.com
The catalytic action of ionic liquids in these transesterification reactions is often attributed to their ability to activate both the alcohol and the carbonate reactant. beilstein-journals.org
Table 4: Ionic Liquids in this compound Synthesis and Related Reactions
| Ionic Liquid | Reactants | Application | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| [P8,8,8,1][H3COCO2] | Dimethyl carbonate, Benzyl alcohol | DBnC Synthesis | 90 | Good | rsc.orgrsc.org |
| bmimPF6 (with DBU) | CO2, Benzyl alcohol | DBnC Synthesis | 70 | 69% | mdpi.com |
Note: "Good" indicates that the source mentions a favorable outcome without specifying a numerical value.
Non-Catalytic Transesterification Systems for this compound
This compound can also be synthesized via transesterification without the use of a catalyst, particularly under high-temperature and high-pressure conditions in a continuous-flow (CF) system. rsc.org This approach offers the advantage of avoiding catalyst-related costs, separation, and potential contamination of the product.
A study investigated the thermal, catalyst-free transesterification of various dialkyl carbonates, including this compound (DBnC), with glycerol-derived acetals at temperatures between 250–300 °C and pressures of 30–50 bar. rsc.org While the primary focus was on the reaction of lighter dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC), the transesterification of DBnC was also explored. rsc.org
Due to DBnC being a solid at room temperature, its reaction with glycerol (B35011) formal required the use of acetone (B3395972) as a solvent and carrier in the continuous-flow reactor. rsc.org Although the reaction conditions for DBnC were not fully optimized, the results provided a proof-of-concept for extending thermal transesterification to higher-boiling carbonates. rsc.org The study highlighted that for DMC and DEC, near-quantitative yields of the mono-transesterification products could be achieved with excellent selectivity (up to 98%). rsc.org This suggests that with further optimization, non-catalytic continuous-flow systems could be a viable method for DBnC production.
Carbonylation and Alkylation Strategies for this compound Synthesis
Reaction of Benzyl Halides with Carbonate Sources
A direct and efficient method for synthesizing this compound involves the reaction of benzyl halides with a suitable carbonate source. One notable study demonstrated the synthesis of a variety of dibenzyl carbonates in good to excellent yields by reacting benzyl halides with cesium carbonate (Cs₂CO₃) under an atmospheric pressure of carbon dioxide. researchgate.net This reaction proceeds under mild conditions, typically at 60°C in an anhydrous solvent like acetonitrile, offering high selectivity. researchgate.net
The choice of the carbonate source and reaction conditions significantly influences the yield and selectivity of the process. For instance, the use of cesium carbonate is advantageous due to its high basicity and solubility in organic solvents, which facilitates the reaction with benzyl halides. researchgate.net
Table 1: Synthesis of this compound from Benzyl Halides and Cs₂CO₃
| Benzyl Halide | Carbonate Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 95 | researchgate.net |
| 4-Methylbenzyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 92 | researchgate.net |
| 4-Chlorobenzyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 88 | researchgate.net |
Direct Carbon Dioxide Insertion into Activated Benzyl Alcohol Systems
The direct utilization of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a key area of green chemistry. One approach for this compound synthesis involves the direct condensation of CO₂ with benzyl alcohol. This transformation can be achieved using a condensing agent system composed of a trisubstituted phosphine, carbon tetrabromide, and a base. rsc.org This method has been reported to yield this compound in up to 90.7%. rsc.org
Another strategy employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with an alkylating agent and an ionic liquid. For example, the reaction of benzyl alcohol with CO₂ in the presence of DBU, dibromomethane (B42720) (CH₂Br₂), and 1-butyl-3-methylimidazolium hexafluorophosphate (bmimPF₆) at 70°C and 1 MPa CO₂ pressure afforded this compound in a 69% yield. mdpi.comresearchgate.net The proposed mechanism involves the formation of a highly reactive intermediate which then undergoes transcarbonation with a second molecule of benzyl alcohol. researchgate.net
Electrochemical Synthesis Approaches to Organic Carbonates and their Relevance to this compound
Electrochemical methods offer a promising alternative for the synthesis of organic carbonates, often operating under mild conditions without the need for chemical oxidants. beilstein-journals.org While direct electrochemical synthesis of this compound is not extensively detailed, the principles are relevant. The electrochemical synthesis of organic carbonates, such as dimethyl carbonate and ethylene (B1197577) carbonate, has been demonstrated by electrolyzing an alcohol in a liquid medium containing a non-fluoride halide-containing electrolyte under a carbon monoxide atmosphere. google.com This process obviates the need for toxic phosgene or expensive metal catalysts. google.com
More recently, the direct electrochemical generation of organic carbonates through C-H activation has been explored. beilstein-journals.orgbeilstein-journals.org This approach, while still in development, outlines a new strategy for carbonate generation that could potentially be adapted for this compound synthesis. beilstein-journals.orgbeilstein-journals.org A patent describes a method for preparing carbonates by utilizing the Kolbe-Schmitt reaction in an electrochemical synthesis, mentioning this compound as a potential product. google.com
Green Chemistry Aspects in this compound Synthesis
Phosgene-Free Synthesis Protocols and Environmental Benefits
Historically, carbonates were often produced using highly toxic phosgene. researchgate.netunicamp.br Modern synthetic chemistry has focused on developing phosgene-free routes, which are inherently safer and more environmentally friendly. core.ac.ukadvancedsciencenews.com The methods described above, such as the reaction of benzyl halides with cesium carbonate and the direct use of CO₂, are examples of such phosgene-free protocols. researchgate.net
Utilization of Renewable Feedstocks (e.g., Dimethyl Carbonate)
A key strategy in green chemistry is the use of renewable feedstocks. Dimethyl carbonate (DMC) is considered a green reagent and solvent, partly because it can be produced from CO₂. unicamp.brmdpi.com DMC can be used to synthesize other carbonates, including this compound, through a transesterification reaction with benzyl alcohol. researchgate.netrsc.orggoogle.com
This reaction is typically carried out in the presence of a basic catalyst, such as potassium carbonate or cesium fluoride supported on alumina (B75360) (CsF/α-Al₂O₃). google.comresearchgate.netrsc.org For instance, heating a mixture of dimethyl carbonate, benzyl alcohol, and potassium carbonate leads to the formation of this compound, with the methanol byproduct being removed by distillation to drive the reaction to completion. google.com A study using CsF/α-Al₂O₃ as a catalyst at 90°C reported yields of up to 70% for this compound. researchgate.netrsc.org This method is advantageous as both the catalyst and the excess benzyl alcohol can be recovered and recycled. researchgate.net
Table 2: this compound Synthesis via Transesterification of Dimethyl Carbonate
| Catalyst | Temperature (°C) | Yield (%) | Key Features | Reference |
|---|---|---|---|---|
| Potassium Carbonate | Up to 140 | Good | Methanol distilled off to drive reaction. | google.com |
| CsF/α-Al₂O₃ | 90 | 70 | Catalyst and excess alcohol recyclable. | researchgate.netrsc.org |
Development of Sustainable and Recyclable Catalytic Systems
The pursuit of green chemistry principles in chemical synthesis has spurred significant research into catalytic systems for this compound (DBnC) production that are both environmentally benign and economically viable through recyclability. A notable advancement is the synthesis of DBnC via the transesterification of dimethyl carbonate (DMC) with benzyl alcohol, utilizing novel, recyclable catalysts. researchgate.netresearchgate.netrsc.org
Researchers have successfully developed a straightforward protocol using either Caesium Fluoride on alpha-Alumina (CsF/α-Al2O3) or the phosphonium (B103445) ionic liquid [P8,8,8,1][H3COCO2] as catalysts. researchgate.netrsc.org These catalysts are effective in low concentrations (as low as 1 mol% relative to DMC) at a reaction temperature of 90°C. researchgate.netrsc.org The CsF/α-Al2O3 system, in particular, has demonstrated superior results, enabling a reproducible and simpler isolation of DBnC with yields reaching up to 70%. researchgate.netresearchgate.netrsc.org A key advantage of this method is the ability to recover and recycle both the catalyst and the excess benzyl alcohol, which significantly improves the process's mass efficiency and economic sustainability. researchgate.netrsc.org The evaluation of the mass index (MI) and cost index for this procedure confirmed its standing as one of the top available options for DBnC synthesis. researchgate.netrsc.org
Beyond heterogeneous catalysts and ionic liquids, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been identified as effective accelerators for environmentally friendly benzylation reactions using this compound. researchgate.net These non-metallic catalysts operate under mild conditions and contribute to cleaner reaction profiles.
The development of recyclable catalysts extends to related reactions as well. For instance, magnetically separable NiFe2O4 nanoparticles have been shown to be efficient and reusable for the selective oxidation of benzyl alcohol, a precursor for carbonate synthesis. rsc.org These catalysts can be reused for up to five cycles without a significant drop in activity. rsc.org Similarly, copper(II) species supported on periodic mesoporous organosilica have been developed as a stable and easily recoverable catalyst for the cascade oxidation of benzyl alcohols. rsc.org
| Catalyst System | Reaction Type | Key Findings | Yield | Recyclability | Reference |
|---|---|---|---|---|---|
| CsF/α-Al₂O₃ | Transesterification of DMC with Benzyl Alcohol | Effective at 1 mol% concentration at 90°C. Allows for simpler product isolation. | Up to 70% | Catalyst and excess Benzyl Alcohol can be recovered and recycled. | researchgate.netrsc.org |
| [P₈,₈,₈,₁][H₃COCO₂] | Transesterification of DMC with Benzyl Alcohol | Effective at 1 mol% concentration at 90°C. | Not specified | Catalyst can be recovered and recycled. | researchgate.netrsc.org |
| DABCO / DBU | Benzylation using this compound | Acts as an organocatalyst, accelerating green alkylation reactions. | High to excellent | Homogeneous catalyst, recovery can be complex. | researchgate.net |
| NiFe₂O₄ Nanoparticles | Oxidation of Benzyl Alcohol | Magnetically separable catalyst, mild reaction conditions (60°C). | 85% conversion | Reusable for up to five cycles without significant loss of activity. | rsc.org |
Continuous-Flow Synthesis of this compound and Related Carbonates
Continuous-flow synthesis, particularly using microreactor technology, is emerging as a powerful tool for producing this compound and related organic carbonates. tandfonline.comresearchgate.net This methodology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters like residence time, improved safety by minimizing the volume of hazardous materials, and higher productivity. tandfonline.combeilstein-journals.orgmdpi.com
A notable application is the catalyst-free, continuous-flow transesterification of this compound with glycerol formal, a glycerol-derived acetal. wordpress.com This process operates at high temperatures (250–300°C) and pressures (30–50 bar), achieving excellent selectivity for the mono-transesterification product. wordpress.com The absence of a catalyst allows the reaction to run for extended periods with high productivity relative to the reactor's small volume. wordpress.com
For the synthesis of related non-symmetric benzyl carbonates, an organocatalytic continuous-flow process has been developed. researchgate.net This method uses dimethyl carbonate as both a reagent and solvent to perform selective methoxycarbonylation of various benzyl alcohols. Organocatalysts such as DABCO, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases are effective under mild conditions and with short residence times, achieving high conversion (66–96%) and excellent selectivity (>99%). researchgate.net
Furthermore, a two-step hybrid approach has been implemented for preparing various dialkyl carbonates. acs.org The process begins with a batch transcarbonation of an alcohol with dimethyl carbonate to form an asymmetrical methyl alkyl carbonate, catalyzed by calcined hydrotalcites. acs.org This intermediate is then fed into a continuous-flow reactor for a disproportionation reaction at a higher temperature, using the same heterogeneous catalyst, to yield the final symmetric dialkyl carbonate with high selectivity and productivity. acs.org The use of a continuous-flow system for the second step demonstrates the potential for process intensification in carbonate synthesis. acs.org
The transition from batch to continuous-flow methods is a significant trend in the synthesis of carbonates, driven by the pursuit of more efficient, safer, and greener chemical production. rsc.orgrsc.org
| Process | Carbonate Product | Key Reagents | Catalyst | Key Process Features | Reference |
|---|---|---|---|---|---|
| Transesterification | Mono-transesterification product of DBnC | This compound, Glycerol Formal | None | Operates at 250–300°C and 30–50 bar; high selectivity and productivity. | wordpress.com |
| Methoxycarbonylation | Non-symmetric Benzyl Carbonates | Benzyl Alcohols, Dimethyl Carbonate | DABCO, TBD, Phosphazene bases | High conversion (66–96%) and selectivity (>99%) with short residence time. | researchgate.net |
| Transcarbonation & Disproportionation | Symmetric Dialkyl Carbonates | Alcohols, Dimethyl Carbonate | Calcined Hydrotalcites | Two-step process: batch transcarbonation followed by continuous-flow disproportionation. | acs.org |
Mechanistic Investigations of Dibenzyl Carbonate Reactivity
Alkylation and Benzylation Mechanisms Involving Dibenzyl Carbonate as an Alkylating Agent
This compound (DBC) is a versatile and environmentally benign reagent for benzylation reactions. It offers a safer alternative to traditional benzylating agents like benzyl (B1604629) halides, which are often toxic and lachrymatory. unive.it The reactivity of this compound can be directed towards N-, O-, C-, and S-benzylation, depending on the nucleophile and reaction conditions.
This compound is an effective reagent for the N-benzylation of primary aliphatic amines. researchgate.netnih.gov The reaction can be catalyzed by various agents to achieve high selectivity and yield. For instance, in the presence of catalytic amounts of tetraalkylphosphonium salts and under solventless conditions, primary aliphatic amines are efficiently N,N-dibenzylated. unive.itnih.gov This method is advantageous as it avoids the use of toxic benzyl halides and stoichiometric amounts of base. unive.it Without a catalyst, the reaction tends to favor the formation of benzyl carbamate (B1207046), but the presence of a phosphonium (B103445) salt promotes high selectivity towards the benzylated amine. unive.itnih.gov This enhanced selectivity is thought to arise from an acid-base interaction between the salt and the amine, which increases the steric bulk of the amine and favors nucleophilic attack on the less hindered alkyl terminus of the this compound. unive.itresearchgate.netnih.gov
The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst also accelerates the N-benzylation of amines with this compound, providing an environmentally friendly process. researchgate.nettandfonline.com Microwave irradiation can further enhance the reaction rates, particularly when ionic liquids are used as catalysts. researchgate.netgoogle.com
Table 1: N-Benzylation of Primary Aliphatic Amines with this compound
| Substrate | Catalyst/Conditions | Product | Selectivity (Alkylation/Carbamation) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine (B48309) | Tetrabutylphosphonium bromide, 170 °C, 2 h | N,N-Dibenzylamine | 86% | 81 | researchgate.net |
| Phenylethylamine | Tetrabutylphosphonium bromide, 150 °C, 2 h | N,N-Dibenzylphenylethylamine | 86% | 86 | researchgate.net |
| n-Decylamine | Tetrabutylphosphonium bromide, 100 °C, 4 h | N,N-Dibenzyldecylamine | 91% | 74 | researchgate.net |
| 1-Naphthylmethylamine | Tetrabutylphosphonium bromide, 150 °C, 2 h | N,N-Dibenzyl-1-naphthylmethylamine | 100% | 85 | researchgate.net |
| 4-(Aminomethyl)benzoic acid | Tetrabutylphosphonium bromide, 150 °C, 2 h | N,N-Dibenzyl-4-(aminomethyl)benzoic acid benzyl ester | High | 74 | researchgate.net |
This compound is also a valuable reagent for the O-benzylation of phenols and alcohols, a common strategy for protecting hydroxyl groups in organic synthesis. smolecule.compsu.educhemimpex.com The reaction with phenols proceeds efficiently in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) to yield benzyl phenyl ethers. psu.edursc.orgresearchgate.net The O-alkylation of phenols with this compound is generally faster than C-alkylation under similar conditions. unive.it
The reactivity of this compound in O-benzylation is comparable to other dialkyl carbonates like diallyl carbonate (DAC), and both are generally more reactive than diethyl carbonate (DEC). researchgate.netresearchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the O-benzylation process. researchgate.nettandfonline.com
Table 2: O-Benzylation of Phenols with this compound
| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Conversion (%) | Product | Reference |
|---|---|---|---|---|---|---|
| Phenol (B47542) | K₂CO₃ | DMF | 155 | 93.5 | Benzyl phenyl ether | psu.eduunive.it |
| Phenol | DBU | Microwave | - | High | Benzyl phenyl ether | researchgate.net |
This compound can be utilized for the mono-C-benzylation of active methylene (B1212753) compounds, such as phenylacetonitrile (B145931) and benzyl phenylacetate (B1230308). psu.edursc.orgresearchgate.net These reactions are typically carried out in the presence of a base like potassium carbonate in a high-boiling solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). psu.edursc.orgresearchgate.net A high selectivity for the mono-benzylated product (98-99%) is observed. psu.edursc.orgresearchgate.netrsc.org This high selectivity is attributed to a mechanism that involves an initial carboxybenzylation followed by benzylation, rather than direct benzylation. psu.eduresearchgate.netrsc.org
Table 3: C-Benzylation of Active Methylene Compounds with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Phenylacetonitrile | K₂CO₃ | DMF | 155 | 6 | 90 | 2,3-Diphenylpropionitrile | 99 | psu.eduunive.it |
| Benzyl phenylacetate | K₂CO₃ | DEF | 183 | 6 | 90 | Benzyl 2,3-diphenylpropionate | 98 | psu.edu |
An environmentally friendly method for the S-benzylation of thiols using this compound has been developed. researchgate.net The reaction is accelerated by catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.nettandfonline.com This "green" alkylation process provides an efficient route to benzyl thioethers. researchgate.net The reaction of thiophenol with an alkylating agent in the presence of potassium carbonate as a heterogeneous base in a flow reactor has also been demonstrated to be highly efficient. akjournals.com
Table 4: S-Benzylation with this compound
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thiols | DABCO or DBU | - | Benzyl thioethers | High | researchgate.net |
The reactivity of this compound with nucleophiles can proceed via two main pathways: a BAc2 mechanism (attack at the carbonyl carbon) leading to carboxybenzylation, or a BAl2 mechanism (attack at the alkyl carbon) leading to benzylation. unive.it At lower temperatures, the BAc2 mechanism is exclusive. unive.it However, at higher temperatures (180-200 °C), both C-benzylation and C-carboxybenzylation can occur with active methylene compounds. unive.it The benzylated product can be obtained exclusively due to the reversibility of the BAc2 pathway. unive.it
The selectivity between alkylation and carboxybenzylation is influenced by the nucleophile and the catalyst. For example, with primary aliphatic amines, the use of phosphonium salts as catalysts favors the alkylation pathway (N-benzylation) over the competing carbamate formation (carboxybenzylation). unive.itresearchgate.net This is attributed to an interaction between the salt and the amine, which sterically hinders the attack at the carbonyl carbon and promotes attack at the less hindered benzylic carbon. unive.itresearchgate.netnih.gov
This compound as a Carbobenzyloxylation (Cbz) Protecting Group
This compound is a key reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines, a fundamental transformation in peptide synthesis and organic chemistry. smolecule.comsigmaaldrich.comtotal-synthesis.comresearchgate.nettcichemicals.comalfa-chemistry.com The Cbz group protects the amine as a carbamate, which is stable under various reaction conditions but can be readily removed. smolecule.comtotal-synthesis.com
The protection reaction involves the attack of the nucleophilic amine on the carbonyl group of an activated Cbz source. total-synthesis.com While benzyl chloroformate (Cbz-Cl) is a traditional reagent, this compound and dibenzyl dicarbonate (B1257347) (Cbz₂O) offer alternative, often milder, conditions for Cbz protection. smolecule.comtotal-synthesis.comthieme-connect.com The reaction of polyamines with benzyl phenyl carbonate has been shown to selectively protect primary amines over secondary amines. thieme-connect.com Enzymes, such as esterases, can also catalyze the formation of Cbz-protected amines from this compound in aqueous media with high yields. researchgate.net
The Cbz group is orthogonal to many other protecting groups like Boc and Fmoc. total-synthesis.com Its deprotection is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ with Pd/C), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com
Table 5: Reagents for Cbz Protection
| Reagent | Abbreviation | Notes |
|---|---|---|
| Benzyl Chloroformate | Cbz-Cl | Highly reactive, reaction liberates HCl. total-synthesis.com |
| This compound | DBC, (BnO)₂CO | Milder alternative for Cbz protection and benzylation. researchgate.nettcichemicals.comthieme-connect.com |
| Dibenzyl dicarbonate | Cbz₂O, DBDC | Offers more optionality for Cbz protection. smolecule.comtotal-synthesis.com |
| Benzyl phenyl carbonate | Used for selective protection of primary amines. thieme-connect.com | |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Activated agent for Cbz protection. total-synthesis.com |
Table 6: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 1-Naphthylmethylamine |
| 2,3-Diphenylpropionitrile |
| 4-(Aminomethyl)benzoic acid |
| Alanine |
| Allyl Phenyl Carbonate |
| Aniline |
| Benzyl 2,3-diphenylpropionate |
| Benzyl alcohol |
| Benzyl bromide |
| Benzyl carbamate |
| Benzyl chloride |
| Benzyl chloroformate |
| Benzyl mercaptan |
| Benzyl N-(7-bromoquinolin-2-yl)-N-methylcarbamate |
| Benzyl N-(7-bromoisoquinolin-1-yl)-N-methylcarbamate |
| Benzyl N-(6-bromo-4-methylquinolin-3-yl)carbamate |
| Benzyl phenylacetate |
| Benzyl phenyl ether |
| Benzylamine |
| Benzyloxycarbonyl (Cbz) |
| Carbon dioxide |
| Cesium carbonate |
| Cysteine ethyl ester |
| Di-tert-butyl dicarbonate |
| Diallyl carbonate (DAC) |
| This compound (DBC) |
| Dibenzyl dicarbonate |
| Dibenzyl ether |
| Diethyl carbonate (DEC) |
| Diethyl malonate |
| Diethylenetriamine |
| Dimethyl Carbonate |
| Dipropylenetriamine |
| Ethyl acetoacetate |
| Glycine ethyl ester |
| Iron(III) chloride |
| Magnesium oxide |
| n-Decylamine |
| N,N-Dibenzyl-1-naphthylmethylamine |
| N,N-Dibenzylamine |
| N,N-Dibenzyldecylamine |
| N,N-Dibenzylphenylethylamine |
| N,N-dimethylformamide (DMF) |
| N-(Benzyloxycarbonyloxy)succinimide |
| Phenol |
| Phenylacetonitrile |
| Phenylethylamine |
| Phthalimide |
| Potassium carbonate |
| Potassium hydrogencarbonate |
| Sodium bicarbonate |
| Sodium ethoxide |
| Sodium hydride |
| Spermidine |
| Spermine |
| Tetrabutylphosphonium bromide |
| Thiophenol |
| Toluene |
Mechanistic Basis of Cbz Protection for Amine Functionalities
The carboxybenzyl (Cbz) group is a crucial protecting group for amines in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.com The protection of an amine as a less reactive carbamate is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, or alternatively with this compound (DBC). total-synthesis.comyoutube.com
The fundamental mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the protecting agent. total-synthesis.com In the case of benzyl chloroformate, the highly reactive nature of the acid chloride facilitates this reaction. The process liberates hydrochloric acid, necessitating the presence of a base to neutralize it. total-synthesis.com
When this compound is used, the reaction proceeds through a bimolecular, base-catalyzed, acyl cleavage (BAc2) mechanism, especially at temperatures around room temperature. unive.it The amine attacks the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the Cbz-protected amine (a carbamate) and benzyl alcohol as a byproduct. This process effectively suppresses the nucleophilic and basic properties of the nitrogen's lone pair. youtube.commasterorganicchemistry.com
The Cbz group is valued for its stability under a range of conditions, including both acidic and basic environments, providing orthogonality with other common protecting groups like Boc and Fmoc. masterorganicchemistry.comtotal-synthesis.com However, it is sensitive to harsh acidic conditions which can lead to its cleavage. total-synthesis.com The removal of the Cbz group is most commonly and mildly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂). masterorganicchemistry.commasterorganicchemistry.com This process, known as hydrogenolysis, reduces the carbamate, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com
Application in Selective Derivatization and Protection of Organic Compounds
This compound (DBC) is a versatile reagent for the selective protection and derivatization of various functional groups in organic compounds. smolecule.com Its primary application lies in the protection of amine functionalities as Cbz carbamates, a cornerstone technique in peptide synthesis to prevent unwanted side reactions at the amine groups of amino acids. smolecule.com The Cbz group's stability under many synthetic conditions, coupled with its facile removal via hydrogenolysis, allows for the stepwise and controlled construction of peptide chains. masterorganicchemistry.comsmolecule.com
Beyond peptide synthesis, DBC is employed for the selective derivatization of other nucleophiles. It can be used to benzylate alcohols and phenols, which can alter their solubility and reactivity profiles. smolecule.com Studies have shown that under specific conditions, DBC can selectively react with different nucleophiles. For instance, in the presence of a potassium carbonate base and a solvent like N,N-dimethylformamide (DMF), phenol can be benzylated to form benzyl phenyl ether. psu.edu
A key aspect of DBC's utility is its high selectivity in mono-alkylation reactions, particularly for methylene-active compounds. psu.eduup.pt For example, the reaction of phenylacetonitrile with DBC in the presence of potassium carbonate leads to the mono-benzylated product, 2,3-diphenylpropionitrile, with high selectivity (98-99%). psu.edu This high selectivity is attributed to a mechanism that involves an initial carboxybenzylation followed by benzylation, rather than a direct benzylation pathway. psu.edu
Furthermore, the reactivity of DBC can be tuned to achieve selective protection. For instance, diallyl carbonate (DAC) and this compound have been shown to be more reactive than diethyl carbonate (DEC) for the esterification of carboxylic acids. researchgate.net This difference in reactivity allows for the selective protection of carboxyl groups in the presence of phenolic hydroxyl groups under optimized reaction conditions. researchgate.net In the context of polyamines, using alkyl phenyl carbonates like benzyl phenyl carbonate allows for the chemoselective carbamate protection of primary amino groups in high yields. kiku.dk
The selective N,N-dibenzylation of primary aliphatic amines can also be achieved using this compound, particularly when catalyzed by phosphonium salts, which enhances both the reaction rate and selectivity towards the dibenzylated product over the carbamate. unive.itresearchgate.net
Catalytic Mechanisms in this compound Transformations
Role of Basic Catalysts in this compound Reactions
Basic catalysts are pivotal in promoting reactions involving this compound (DBC), influencing both reaction rates and selectivity. The reactivity of organic carbonates like DBC is generally tunable by temperature, but the presence of a base is often crucial for activating the substrate or the carbonate itself. up.pt
In reactions with nucleophiles such as amines and methylene-active compounds, a base is typically required to generate the more reactive anionic form of the nucleophile. up.pt For example, in the benzylation of phenylacetonitrile with DBC, a base like potassium carbonate (K₂CO₃) is used to deprotonate the methylene group, forming a carbanion that then acts as the nucleophile. psu.edu Similarly, for the N-alkylation of primary aromatic amines, a base is needed to deprotonate the amine. unive.it
The strength and nature of the base can significantly impact the reaction outcome. While strong bases like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (CH₃ONa) can be used, weaker bases like alkali carbonates (e.g., K₂CO₃, Na₂CO₃) are often preferred as they can lead to higher selectivity and avoid unwanted side reactions. up.ptacs.org In some cases, strong bases can even inhibit the desired transesterification reaction. acs.org For instance, in the reaction of catechol carbonate with alcohols, basic catalysts like MgO or NaOMe exclusively yield symmetrical dialkyl carbonates, whereas a selective process requires a different catalytic approach. uantwerpen.be
Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to be effective catalysts for transformations involving DBC. researchgate.nettandfonline.com DBU can act both as a base to activate the substrate and as a nucleophilic catalyst to activate the carbonate. researchgate.net These organic bases can accelerate the N-, O-, and S-benzylation of various substrates with this compound. researchgate.nettandfonline.com
The catalytic system can also involve a combination of a basic salt and a phase-transfer (PT) agent. In such systems, the PT agent complexes the metal cation of the base, thereby increasing the basic strength of the solid carbonate and facilitating the reaction. up.pt
Organocatalytic Activation Mechanisms
Organocatalysis provides a powerful metal-free approach to activating this compound and its reaction partners, proceeding through various distinct mechanisms. These catalysts are often employed to enhance reaction rates and control selectivity under mild conditions. researchgate.netmdpi.com
Nucleophilic Catalysis: A primary mechanism involves the organocatalyst acting as a nucleophile. N-Heterocyclic carbenes (NHCs) exemplify this mode of action. researchgate.net The NHC attacks the electrophilic carbonyl carbon of the dialkyl carbonate, leading to an activated intermediate. This process can concurrently generate an organo-soluble alkoxide, which then deprotonates the nucleophilic substrate (e.g., a phenol or amine), facilitating the subsequent reaction. researchgate.net Similarly, strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can function as nucleophilic catalysts. DBU can acylate with the carbonate to form a reactive carbamate intermediate, which then readily reacts with a nucleophile. tandfonline.com
Base Catalysis: Many organocatalysts are simply strong, non-nucleophilic bases that activate the substrate. For example, DBU, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases can deprotonate the nucleophilic partner (e.g., an alcohol or amine), increasing its reactivity toward the this compound electrophile. researchgate.netresearchgate.net This is a common strategy in benzylation reactions where the organocatalyst's role is to generate the active nucleophile in situ. researchgate.net
Hydrogen Bonding and Dual Activation: Some organocatalysts function through hydrogen bonding. Chiral Brønsted acids, for instance, can activate substrates through hydrogen bonding interactions. beilstein-journals.org In the context of cyclic carbonate synthesis from CO₂ and epoxides, a reaction analogous to some carbonate transformations, organocatalysts with hydrogen-bond donor (HBD) capabilities are crucial. mdpi.commdpi.com These HBDs, often used with a nucleophilic co-catalyst, activate the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com It is plausible that similar hydrogen-bonding activation mechanisms are at play in reactions with this compound, where the catalyst could activate the carbonyl group, enhancing its electrophilicity. The combination of an HBD to activate the electrophile and a basic site to activate the nucleophile within the same catalyst constitutes a dual activation mechanism.
The choice of organocatalyst depends on the specific transformation. For instance, while DBU and DABCO are effective for general benzylation reactions researchgate.net, more specialized catalysts like chiral pyrrolidine (B122466) derivatives or triazolium precatalysts are used for complex, atroposelective syntheses involving related electrophiles. beilstein-journals.org
Influence of Ionic Liquids on Reaction Rate and Selectivity
Ionic liquids (ILs) have emerged as effective catalysts and solvents for reactions involving this compound, often leading to significant enhancements in reaction rate and selectivity. researchgate.netthermofisher.com Their unique properties, such as low vapor pressure, thermal stability, and tunable nature, make them attractive alternatives to conventional organic solvents. mdpi.comresearchgate.net
Rate Acceleration: Ionic liquids can dramatically accelerate slow N-benzylation reactions that use this compound as the alkylating agent. researchgate.netthermofisher.com This rate enhancement is a noted benefit of switching from traditional organic solvents to ILs. mdpi.com In some cases, the use of microwave irradiation in conjunction with an ionic liquid can lead to even further rate increases. researchgate.netresearchgate.net
Enhanced Selectivity: A key advantage of using ILs is the improved selectivity observed in many reactions. In the N,N-dibenzylation of primary aliphatic amines with this compound, the presence of tetraalkylphosphonium salt ILs under solventless conditions promotes high selectivity towards the dibenzylated amine, suppressing the competing formation of the benzyl carbamate. unive.itresearchgate.net For example, in the reaction of benzylamine with this compound, the absence of a phosphonium salt catalyst leads primarily to the carbamate, whereas its presence shifts the selectivity dramatically towards the N,N-dibenzylated product. unive.it
Mechanistic Role: The influence of ionic liquids stems from their ability to interact with and stabilize reactants and intermediates. It is proposed that the cations of ILs can act as hydrogen bond donors to activate electrophiles like this compound, while the anions can function as hydrogen bond acceptors to activate nucleophiles. researchgate.net In the phosphonium-salt-catalyzed N,N-dibenzylation of amines, IR spectroscopy suggests an acid-base interaction between the salt and the amine. unive.itresearchgate.net This interaction is thought to increase the steric bulk around the amine's nucleophilic center, which in turn favors the attack on the less hindered alkyl terminus of the this compound (an SN2-type or BAL2 mechanism) over the more sterically demanding attack on the carbonyl carbon (a BAc2 mechanism). unive.itresearchgate.netresearchgate.net This directed reactivity is the basis for the observed high selectivity towards alkylation instead of carbamate formation. unive.it
The table below summarizes the effect of a phosphonium salt catalyst on the reaction of benzylamine with this compound.
Table 1: Effect of Hexadecyltributylphosphonium Bromide on Benzylamine Benzylation
| Catalyst (molar ratio) | Conversion (%) | Selectivity (Alkylation/Carbamation) | Reference |
|---|---|---|---|
| None | 97 | 7 / 93 | unive.it |
| 0.05 | 100 | 86 / 14 | unive.it |
This data clearly demonstrates the dramatic shift in selectivity from carbamation to alkylation upon the introduction of a catalytic amount of the ionic liquid.
Impact of Pressure and Temperature on Reaction Kinetics and Selectivity
Temperature and pressure are critical physical parameters that significantly influence the kinetics and selectivity of chemical reactions, including those involving this compound. solubilityofthings.comcatalysis.blog Manipulating these conditions allows for the control of reaction pathways and product distribution. up.ptumich.edu
Temperature: Temperature has a profound effect on the reactivity of organic carbonates. up.pt Generally, increasing the temperature increases the reaction rate according to the Arrhenius equation, as molecules gain more kinetic energy, leading to more frequent and energetic collisions. solubilityofthings.comcatalysis.blog For this compound, its reactivity is tunable with temperature. At or near room temperature, it tends to react via a carboxybenzylation mechanism (BAc2), where the nucleophile attacks the carbonyl carbon. unive.it At higher temperatures (typically above 160 °C), the reaction pathway can shift towards an alkylation mechanism (BAL2), where the nucleophile attacks the benzylic carbon. unive.itup.pt
This temperature-dependent selectivity is crucial. For instance, in the synthesis of N,N-dibenzyl derivatives from primary amines, high temperatures (e.g., 170 °C) are required to favor the alkylation pathway over the competing carbamate formation. unive.it However, excessively high temperatures can also lead to undesired side reactions, such as decomposition or decarboxylation, which can lower the yield and selectivity of the desired product. researchgate.net
Pressure: Pressure primarily affects gas-phase reactions or reactions involving gaseous reagents by increasing the concentration of reactants, which enhances collision frequency and thus the reaction rate. solubilityofthings.comsparkl.me While many reactions with this compound are performed in the liquid phase under atmospheric or autogenous pressure, external pressure can still be a significant factor. up.pt
In processes analogous to carbonate synthesis, such as the reaction of epoxides with carbon dioxide, increasing pressure is a key variable. Higher CO₂ pressure increases its concentration in the liquid phase, driving the reaction forward. nih.gov For reactions involving this compound that might be run at temperatures above the boiling point of a co-reactant or solvent, applying pressure is necessary to maintain the liquid phase and ensure efficient mixing and reaction. up.ptunive.it For example, the synthesis of dimethyl carbonate often requires elevated pressure when conducted at temperatures above its boiling point of 90 °C. up.pt Similarly, in continuous-flow systems, the combined effect of high temperature and pressure can induce phase transitions that improve reactant contact and conversion rates. unive.it
The interplay between temperature and pressure is essential for optimizing reaction outcomes. A study on cyclic carbonate synthesis found that increasing both temperature (from 22 to 100 °C) and pressure (from 1 to 10 bar) significantly enhanced catalyst activity and expanded the substrate scope. nih.gov This demonstrates that for many transformations, including those with this compound, a careful balance of temperature and pressure is required to achieve high reaction rates, desired selectivity, and catalyst stability. catalysis.blog
Applications of Dibenzyl Carbonate in Advanced Organic Synthesis
Dibenzyl Carbonate as a Versatile Reagent in Functional Group Transformations
This compound (DBC) is recognized as an effective reagent for a variety of functional group transformations, valued for its stability and for facilitating reactions under relatively mild conditions. chemimpex.com It serves as a key building block in the synthesis of diverse organic compounds, including other carbonates and complex molecular architectures. chemimpex.comresearchgate.net
This compound is a valuable precursor for the synthesis of other carbonate esters through transesterification reactions. By reacting this compound with various alcohols, new symmetric or asymmetric carbonates can be formed. smolecule.comresearchgate.net This process is often catalyzed and allows for the creation of a broad spectrum of carbonate derivatives. For instance, the transesterification of dimethyl carbonate with an excess of benzyl (B1604629) alcohol is a sustainable method to produce this compound itself, a reaction that can be reversed or adapted to synthesize other carbonates. researchgate.netrsc.org
The versatility of this compound also extends to the synthesis of other functionalized compounds. Research has shown its utility in producing a range of aryl alkyl ethers and benzyl esters. researchgate.net
Table 1: Synthesis of Carbonate Derivatives via Transesterification
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| Dimethyl Carbonate | Benzyl Alcohol | CsF/α-Al₂O₃ | This compound | researchgate.netrsc.orgchemicalbook.com |
One of the most prominent roles of this compound in organic synthesis is as a benzylating agent. chemicalbook.comguidechem.com It provides a greener and less toxic alternative to traditional benzylating agents like benzyl halides. unive.itresearchgate.net this compound has been successfully used to benzylate a variety of nucleophiles, including methylene-active compounds, phenols, and amines. researchgate.netchemicalbook.comguidechem.com
Research has demonstrated the highly selective mono-C-benzylation of compounds such as phenylacetonitrile (B145931) and benzyl phenylacetate (B1230308) using this compound in the presence of a base like potassium carbonate. researchgate.net This high selectivity is a significant advantage over other alkylating agents that often yield mixtures of mono- and di-alkylated products. researchgate.net
Furthermore, this compound is effective for the N-benzylation of amines. Studies have detailed the N,N-dibenzylation of primary aliphatic amines under solventless conditions, catalyzed by phosphonium (B103445) salts. unive.itresearchgate.net The catalyst plays a crucial role in enhancing both the reaction rate and the selectivity towards the dibenzylated product over the competing carbamate (B1207046) formation. unive.itresearchgate.net The use of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also effectively accelerate the benzylation of various nitrogen, oxygen, and sulfur-containing compounds with this compound. researchgate.nettandfonline.com
Table 2: Benzylation of Various Substrates with this compound
| Substrate | Reagent | Catalyst/Conditions | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetonitrile | This compound | K₂CO₃, refluxing DMF | 2,3-Diphenylpropionitrile | 98-99% mono-C-benzylation | researchgate.net |
| Benzyl Phenylacetate | This compound | K₂CO₃, refluxing DEF | Benzyl 2,3-diphenylpropionate | High mono-C-benzylation | researchgate.net |
| Phenol (B47542) | This compound | K₂CO₃, refluxing DMF | Benzyl Phenyl Ether | High | researchgate.net |
| Primary Aliphatic Amines (e.g., Benzylamine) | This compound | Tetrabutylphosphonium bromide, 170°C, solventless | N,N-Dibenzylamine | High (92% alkylation vs. carbamation) | unive.itresearchgate.net |
Protecting Group Chemistry in Multi-Step Synthesis
In the multi-step synthesis of complex organic molecules, the temporary masking of reactive functional groups is essential. This compound finds utility in this area, particularly for the protection of hydroxyl groups. chemimpex.com
The benzyl (Bn) group is a common protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenolysis. uobaghdad.edu.iq this compound is classified as a benzylation (Bn) reagent and is used for this purpose. tcichemicals.com Its ability to act as a protecting group for alcohols is considered invaluable in the pharmaceutical and chemical sectors for the synthesis of complex molecules. chemimpex.com The reaction involves the transfer of a benzyl group from the carbonate to the hydroxyl function, forming a stable benzyl ether. This protection strategy is crucial in syntheses where other parts of the molecule must undergo reactions that the free hydroxyl group would not tolerate. uobaghdad.edu.iq
The protection of carbonyl groups, such as aldehydes and ketones, is typically achieved by converting them into acetals or ketals, which are stable under basic and nucleophilic conditions. tcichemicals.comslideshare.net While this compound is a well-established benzylating agent for hydroxyl and amino groups, its use for the direct protection of carbonyl groups is not widely documented in chemical literature. Reactions of dialkyl carbonates with ketones have been reported, but these often lead to retro-Claisen condensation or other cleavage reactions rather than the formation of a stable protecting group. unive.it Therefore, the application of this compound for the protection of carbonyl functionalities is not a conventional or established method.
This compound as an Intermediate in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comechemi.com Its role is often as a precursor to other essential building blocks. A significant application is in the preparation of benzyl carbazates. chemicalbook.comgoogle.com These carbazates are crucial intermediates for producing a range of compounds used in crop protection and, notably, in pharmaceuticals. google.com
For example, benzyl carbazate (B1233558) derived from this compound is used in peptide synthesis and in the preparation of specific enzyme inhibitors, such as hydrazinosuccinate, an inhibitor of aspartate aminotransferase. google.com The stability and reactivity of this compound make it a valuable component in the synthetic pathways leading to complex and biologically active molecules. chemimpex.compharmaffiliates.com
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound plays a crucial role as an intermediate and a reagent in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group to amine functionalities. total-synthesis.com This protection strategy is fundamental in multi-step syntheses of complex molecules, such as peptides and other pharmaceuticals, by preventing unwanted side reactions involving the amine group. smolecule.comtcichemicals.com The Cbz group is stable under a range of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation. total-synthesis.com
A notable example of its application is in the synthesis of Droxidopa, a medication used to treat orthostatic hypotension. In several synthetic routes to Droxidopa, an intermediate, threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzyloxyserine, is prepared. quickcompany.inepo.org The "carbobenzyloxy" or Cbz group in this intermediate, which is essential for the synthetic strategy, can be introduced using a Cbz-reagent like this compound or benzyl chloroformate. quickcompany.inepo.org This protected intermediate then undergoes further transformations, including the eventual deprotection of the amine group, to yield the final Droxidopa molecule. quickcompany.ingoogleapis.comgoogle.com
The use of this compound as a Cbz-donating agent is also integral to the synthesis of various peptide-based therapeutics. In peptide synthesis, the sequential addition of amino acids requires the temporary protection of the N-terminus of the growing peptide chain, a role for which the Cbz group is well-suited. google.comgoogle.com
Table 1: Application of this compound in API Synthesis
| API | Role of this compound | Intermediate | Reference |
|---|---|---|---|
| Droxidopa | Source of Cbz protecting group | threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzyloxyserine | quickcompany.inepo.org |
| Peptides | N-terminus protection (Cbz) | N-Cbz-protected amino acids/peptides | google.comgoogle.com |
Derivatives as Pharmaceutical Intermediates
This compound is a key starting material for the synthesis of other molecules that serve as crucial pharmaceutical intermediates. smolecule.comgoogle.com One of the most significant derivatives is benzyl carbazate. google.comalfa-chemistry.com
Benzyl carbazate is formed from this compound and is widely used in the preparation of various pharmaceuticals and crop protection agents. google.comgoogle.comvandemark.com For instance, benzyl carbazate is a precursor for the synthesis of hydrazinosuccinate, which is known as an inhibitor of the enzyme aspartate aminotransferase. google.com The synthesis of benzyl carbazate itself can be achieved through the reaction of this compound with hydrazine (B178648) hydrate. google.com This positions this compound as a valuable precursor in the supply chain for a range of bioactive molecules.
The general transformation is outlined in the research finding below:
Table 2: Synthesis of Benzyl Carbazate from this compound
| Reactant 1 | Reactant 2 | Product | Significance | Reference |
|---|---|---|---|---|
| This compound | Hydrazine hydrate | Benzyl carbazate | Intermediate for pharmaceuticals (e.g., hydrazinosuccinate) and agrochemicals. | google.comgoogle.com |
Applications in Flavor and Fragrance Industry
Beyond its extensive use in pharmaceuticals, this compound also finds application in the flavor and fragrance industry. chemimpex.com It is utilized in the formulation of fragrances for its ability to impart a pleasant aroma, enhancing the sensory profile of consumer products. chemimpex.com
While specific details on its olfactory profile are proprietary to fragrance manufacturers, it is valued as a component in creating complex scents for perfumes, cosmetics, and other scented products. cosmileeurope.eu Its related compound, dibenzyl ether, which can be formed as a by-product during the hydrolysis of benzyl chloride with carbonate, is also well-known in this industry. atamanchemicals.comatamankimya.comnih.gov Dibenzyl ether is used as a flavoring agent and as a solvent in perfumery, contributing sweet, floral, and fruity notes. atamankimya.comvynova-group.com The use of this compound and its derivatives highlights the broader utility of benzyl compounds in creating appealing scents and flavors. chemimpex.comatamanchemicals.comvynova-group.com
Role of Dibenzyl Carbonate in Polymer Chemistry and Materials Science
Dibenzyl Carbonate as a Monomer for Polycarbonate Synthesis
Polycarbonates are a class of thermoplastic polymers known for their strength, toughness, and transparency. The synthesis of these polymers often involves the reaction of a carbonate source with a diol or diphenol. While diphenyl carbonate (DPC) and dimethyl carbonate (DMC) are conventionally used, this compound presents an alternative route with distinct characteristics.
The primary method for synthesizing polycarbonates from this compound is melt polycondensation. This process involves a transesterification reaction between DBC and various diols (aliphatic) or diphenols (aromatic) at elevated temperatures, typically between 170°C and 235°C. nsf.gov To drive the reaction towards the formation of high-molecular-weight polymers, the byproduct, benzyl (B1604629) alcohol, is continuously removed from the reaction mixture under vacuum. nsf.govsemanticscholar.org
The reaction can be catalyzed by a range of compounds, including metal acetates like zinc acetate, and various organometallic compounds. researchgate.netresearchgate.net The general scheme for this reaction is a step-growth polymerization where the this compound monomer reacts with a diol or diphenol, forming a carbonate linkage and releasing a molecule of benzyl alcohol. This process is repeated to build the long polymer chains. mdpi.com
Table 1: General Reaction for Polycondensation of this compound with Diols
| Reactants | Catalyst | Conditions | Products | Byproduct |
| This compound + Diol/Diphenol | e.g., Zinc Acetate | High Temperature (170-235°C), Vacuum | Polycarbonate | Benzyl Alcohol |
This method is analogous to the well-established polycondensation processes that use diphenyl carbonate (DPC) or dimethyl carbonate (DMC). semanticscholar.orgnih.gov However, the nature of the byproduct, benzyl alcohol, introduces different process considerations.
The choice of carbonate monomer significantly impacts the polymerization process and the final polymer properties. A comparative analysis of this compound (DBC) with the more commonly used diphenyl carbonate (DPC) highlights key differences, primarily related to the reaction byproducts.
The polycondensation of DBC with diols yields benzyl alcohol, whereas the use of DPC produces phenol (B47542). wikipedia.org The physical and chemical properties of these byproducts influence the reaction kinetics and processing conditions. The efficiency of the polymerization is highly dependent on the removal of these byproducts to shift the reaction equilibrium towards the polymer. semanticscholar.org
Table 2: Comparison of this compound and Diphenyl Carbonate in Polycondensation
| Property | This compound (DBC) | Diphenyl Carbonate (DPC) | Significance in Polymerization |
| Byproduct | Benzyl Alcohol | Phenol | Affects reaction equilibrium and removal strategy. |
| Byproduct Boiling Point | 205 °C | 181.7 °C | A lower boiling point can facilitate easier removal under vacuum, potentially allowing for milder reaction conditions. |
| Byproduct Acidity (pKa) | ~15.4 (Neutral) quora.com | ~10.0 (Weakly Acidic) quora.com | The less acidic nature of benzyl alcohol may reduce the likelihood of side reactions, such as acid-catalyzed degradation of the polymer backbone at high temperatures. |
| Reactivity | The reactivity is influenced by the benzylic structure. | The reactivity is influenced by the phenyl structure. | Differences in the electron-donating or withdrawing nature of the leaving groups can affect the transesterification rate. |
The lower acidity of benzyl alcohol compared to phenol is a notable advantage, as it may minimize acid-catalyzed side reactions that can lead to polymer degradation and discoloration at the high temperatures required for melt polycondensation. quora.com
Beyond direct polycondensation, this compound can be used to form cyclic carbonate monomers, which can then be polymerized through a different mechanism known as Ring-Opening Polymerization (ROP). mdpi.com This two-step approach offers an alternative route to producing polycarbonates.
Formation of Cyclic Carbonates : In the first step, this compound can react with a diol (such as a 1,2- or 1,3-diol) in the presence of a catalyst to form a cyclic carbonate monomer and benzyl alcohol. organic-chemistry.orgmdpi.com This intramolecular cyclization is favored under specific reaction conditions.
Ring-Opening Polymerization (ROP) : The resulting cyclic carbonate monomer can then undergo ROP to form a high-molecular-weight polycarbonate. mdpi.com This process is typically initiated by anionic, cationic, or organometallic catalysts and proceeds via a chain-growth mechanism. rsc.orgrsc.org ROP can offer better control over the polymer's molecular weight and architecture compared to step-growth polycondensation. rsc.org
This strategy of using DBC to create functionalized cyclic monomers opens pathways to a wide variety of aliphatic polycarbonates with tailored properties. rsc.orgrsc.org
Polymer Property Modification and Enhancement
This compound is also utilized as an additive to modify and enhance the properties of various polymers. Its primary roles in this context are as a plasticizer and a potential contributor to the durability and thermal stability of the final material.
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. specialchem.com They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the material, making it softer and more pliable.
This compound can be used as a secondary plasticizer, often in formulations for polymers like Polyvinyl Chloride (PVC). specialchem.com Its molecular structure allows it to effectively disrupt the intermolecular forces between PVC chains. The use of benzyl esters, which are structurally related to this compound, has been explored as a bio-based alternative to traditional phthalate (B1215562) plasticizers. mdpi.com These compounds have shown good performance in improving the mechanical properties and reducing processing difficulties in PVC formulations.
Table 3: Comparison of Plasticizer Types
| Plasticizer Type | Example(s) | Key Characteristics |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP) | General-purpose, cost-effective, but facing regulatory scrutiny. specialchem.com |
| Terephthalates | Dioctyl terephthalate (B1205515) (DOTP) | Non-phthalate alternative with a better safety profile. specialchem.com |
| Bio-based Esters | Benzyl esters, Citrates | Derived from renewable resources, environmentally friendly. mdpi.com |
| Carbonates | This compound | Can be used as a secondary plasticizer to improve flexibility. |
The incorporation of specific chemical structures into a polymer's backbone or as an additive can significantly affect its long-term durability and thermal stability. While specific research focusing solely on the effect of this compound on polycarbonate stability is limited, inferences can be drawn from the chemical nature of the compound.
When used as a comonomer or modifier in polycarbonate synthesis, the presence of benzyl groups could influence the degradation pathways. Standard aromatic polycarbonates, like those derived from Bisphenol A, are known for their good thermal stability, with degradation typically beginning at temperatures well above their processing window. researchgate.netnih.gov The degradation of polycarbonates can proceed through several mechanisms, including hydrolysis and intramolecular exchange reactions. researchgate.net The introduction of different chemical linkages could alter these pathways.
This compound as a Solvent in Polymerization Processes to Enhance Molecular Weight
The synthesis of high-molecular-weight polymers, particularly through step-growth polymerization methods like polycondensation, is often challenging. The progression of the reaction leads to a significant increase in the viscosity of the reaction medium, which can impede effective mixing and the removal of small molecule byproducts (e.g., water or alcohols), thereby limiting the final achievable molecular weight. While solvents can be used to maintain a low viscosity, their presence can dilute reactants and shift the reaction equilibrium away from polymer formation, making it difficult to produce high-molecular-weight chains.
In the context of producing high-molecular-weight polycarbonates via transesterification, melt or solid-state polymerization is typically preferred. These solventless methods are designed to efficiently remove volatile byproducts, driving the reaction toward the formation of longer polymer chains. dtic.milmdpi.com For instance, the synthesis of high-molecular-weight aliphatic polycarbonates has been successfully achieved through the melt transesterification of dialkyl carbonates, such as diphenyl carbonate or dimethyl carbonate, with various diols. mdpi.comresearchgate.net The key factors influencing the molecular weight in these processes are the choice of catalyst, reaction temperature, and effective removal of byproducts under vacuum. mdpi.com
The specific use of this compound as a solvent for the primary purpose of enhancing molecular weight is not a widely documented strategy in scientific literature. Generally, solvents can sometimes act as chain transfer agents, which would limit the growth of the polymer chain. researchgate.net However, this compound's high boiling point (180-190 °C at 2 mmHg) and its function as a plasticizer suggest it could potentially serve as a high-temperature reaction medium or a reactive plasticizer. chemimpex.com In such a role, it could help maintain homogeneity and manage viscosity in the later stages of polymerization without being readily removed from the system. As a plasticizer, it enhances the flexibility and durability of polymers like PVC. chemimpex.com This plasticizing effect might indirectly aid polymerization by improving molecular mobility in a highly viscous polymer melt, though this is distinct from acting as a conventional solvent to enhance molecular weight.
Development of Novel Polymeric Materials and Their Applications
This compound plays a role in the field of materials science, primarily as a modifying agent and as a structural component in the broader class of polycarbonates. While not typically used as a primary monomer itself, its chemical structure is relevant to the development of new polymers with specialized properties. Its most direct application is in modifying existing polymers to improve their physical characteristics. chemimpex.com
For example, this compound is employed as a plasticizer and modifier in the production of polymers such as PVC, enhancing flexibility and durability. chemimpex.com It is also used in the production of certain polycarbonate plastics to improve their durability and thermal stability, which are critical properties for applications in the electronics and automotive sectors. chemimpex.com
The broader field of polycarbonate chemistry is an active area of research for developing novel materials from renewable or specialized sources. These new polymers often feature carbonate linkages similar to that in this compound and are designed for advanced applications, particularly in the biomedical field, due to their biocompatibility and biodegradability. rsc.org
Research in this area includes:
Bio-derived Polycarbonates: Scientists are developing polycarbonates from bio-based monomers as sustainable alternatives to traditional plastics. For example, polymers synthesized from vanillin, a compound derived from lignin, have been used to create novel poly(carbonate ester)s and poly(carbonate urethane)s. nih.gov Similarly, polycarbonates derived from limonene (B3431351) and cyclohexadiene (both bio-based) have been investigated for use in coating applications, where they show promise for solvent resistance and hardness. rsc.org
Aliphatic Polycarbonates (APCs) for Biomedical Use: High-molecular-weight APCs are being synthesized for their low toxicity and biodegradability, making them suitable for medical devices, drug delivery systems, and tissue engineering scaffolds. rsc.orgnih.gov The synthesis often involves the polycondensation of monomers like dimethyl carbonate with various linear diols, using organo-catalysts to avoid metal contamination in the final product. rsc.org
Functional Polycarbonates: Novel polycarbonates are being designed with specific functional groups to tailor their properties. For instance, poly(ester carbonate)s with pendant hydroxyl groups have been synthesized. These functional groups can be used for further chemical modification or to improve properties like hydrophilicity, which is important for biocompatibility.
The development of these materials highlights the versatility of the carbonate group in polymer science. While this compound itself is more of a specialty modifier, the fundamental chemistry is central to creating a wide range of advanced polymers.
Below is a table summarizing examples of novel polymeric materials containing carbonate linkages and their applications.
| Polymer Type | Monomer Source(s) | Key Properties | Potential Applications |
| Poly(limonene carbonate) (PLC) | Limonene oxide, Carbon dioxide | Bio-derived, Good hardness | Scratch-resistant coatings rsc.org |
| Aliphatic Polycarbonates (e.g., PBC, PHC) | Dimethyl carbonate, Aliphatic diols | Biodegradable, Biocompatible, Low toxicity | Biomedical devices, Drug delivery rsc.org |
| Vanillin-based Poly(carbonate urethane)s | Vanillin-derived diol, Diisocyanates | Bio-based, Aromatic structure | Sustainable thermoplastics nih.gov |
| Poly(ester carbonate)s | Lactide, Functional carbonate monomers | Biocompatible, Tunable degradation rate | Tissue engineering, Medical implants |
Analytical and Computational Studies of Dibenzyl Carbonate
Advanced Spectroscopic Characterization Techniques in Mechanistic Studies (e.g., IR Spectroscopy for Polycarbonates)
Spectroscopic methods are crucial for unraveling the complex mechanisms of reactions that involve dibenzyl carbonate. Infrared (IR) spectroscopy, in particular, serves as a powerful technique for monitoring the formation and subsequent reactions of carbonates, especially within the context of polycarbonate synthesis. aip.orgresearchgate.net
In studies focused on the synthesis of polycarbonates, in-situ IR spectroscopy allows for the real-time observation of characteristic vibrational frequencies. A key diagnostic signal is the intense carbonyl (C=O) stretching band of the carbonate group, which typically appears in the region of 1770 cm⁻¹. aip.orgrsc.org Variations in the location and strength of this peak can signify the creation of this compound from its precursors or its transformation into a polycarbonate structure. aip.org Furthermore, tracking the emergence and disappearance of other spectral bands, such as those corresponding to hydroxyl (O-H) groups in starting materials, provides a more complete view of the reaction mechanism. aip.org The analysis of these spectral changes under different reaction conditions helps to clarify the role of catalysts, identify intermediate species, and ultimately refine the synthesis of polymeric materials. aip.orgresearchgate.net
Chromatographic Methods for Isolation, Purity Assessment, and Reaction Monitoring (e.g., GC)
Chromatographic techniques are essential for the analysis of this compound, facilitating its separation from complex mixtures, the evaluation of its purity, and the tracking of reaction progress. rsc.org Gas Chromatography (GC) is a highly suitable method for these tasks due to the volatility and thermal stability of this compound. tcichemicals.comvwr.comvwr.comchemimpex.com
GC is widely used for several key analytical purposes:
Reaction Monitoring: By analyzing samples from a reaction mixture at various time points, GC can quantify the consumption of reactants and the formation of this compound. This information is vital for determining reaction kinetics and optimizing product yields. rsc.org
Purity Assessment: Following synthesis and purification, GC is employed to ascertain the purity of the isolated this compound. tcichemicals.comvwr.comvwr.comchemimpex.com The presence of impurities, such as unreacted starting materials like benzyl (B1604629) alcohol or byproducts, can be detected and quantified. rsc.org
Product Isolation and Characterization: Products from reactions involving this compound can be isolated through methods like flash chromatography and subsequently characterized using GC/MS, among other techniques. unive.it
The selection of an appropriate stationary phase within the GC column is critical for achieving effective separation of this compound and related compounds.
Theoretical Chemistry and Computational Modeling
Computational chemistry offers a powerful avenue for investigating the properties and reactivity of this compound at the molecular level. These theoretical methods provide a valuable complement to experimental data and can predict the behavior of systems that are challenging to study empirically.
Ab Initio Calculations for Reaction Mechanism Elucidation
Ab initio quantum chemical calculations, which are derived from the fundamental principles of quantum mechanics, are utilized to map the potential energy surfaces of reactions involving this compound. science.govacs.org These calculations can ascertain the structures and relative energies of reactants, transition states, and products. science.gov
For instance, in the palladium-catalyzed synthesis of this compound, ab initio calculations can probe the elementary steps of the catalytic cycle. science.gov This can include modeling the oxidative addition of benzyl alcohol to the palladium center, the insertion of carbon monoxide, and the reductive elimination of this compound. By calculating the activation energies for each proposed step, the rate-determining step can be identified, offering crucial insights for the design of more efficient catalysts. science.gov
Prediction of Thermochemical Properties (e.g., Enthalpies of Formation, Vaporization)
Computational methods are also employed to predict the thermochemical properties of this compound, which are vital for process design and safety assessments. acs.orgnih.gov Properties like the standard enthalpy of formation (ΔfH°) and the enthalpy of vaporization (ΔvapH) can be calculated with a good degree of accuracy. acs.orgnih.gov These predicted values can be compared with experimental findings or serve as dependable estimations when experimental data is unavailable. acs.orgnih.gov
| Property | Predicted Value | Method |
|---|---|---|
| Standard Enthalpy of Formation (gas) | -256.89 kJ/mol | Joback Calculated Property chemeo.com |
| Standard Enthalpy of Formation (gas) | -483.2 ± 6.1 kJ/mol | G3MP2 acs.orgnih.gov |
| Enthalpy of Vaporization at 298 K | 96.70 ± 0.70 kJ/mol | NIST chemeo.com |
Note: The presented values are based on specific computational methods and may vary depending on the level of theory and basis set used.
Molecular Dynamics Simulations for this compound Reactivity and Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in different environments. researchgate.netresearchgate.net In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, which allows for the investigation of conformational dynamics, intermolecular interactions, and transport properties. researchgate.netresearchgate.net
MD simulations can be used to examine the behavior of this compound in the liquid phase, yielding insights into its local structure and dynamics. researchgate.net For example, radial distribution functions can indicate the preferred distances and orientations between adjacent molecules, and the diffusion coefficient can be computed to measure its mobility.
Furthermore, MD simulations can be applied to study the interactions of this compound with other molecules, such as solvents or reactants. This can be especially beneficial for understanding its function as a benzylating agent or as a monomer in polymerization reactions. By simulating the system at the atomic level, a more profound understanding of the forces governing its reactivity and interactions can be achieved, which can inform the design of novel chemical processes and materials. researchgate.netresearchgate.net
Environmental and Sustainability Considerations in Dibenzyl Carbonate Research
Adherence to Green Chemistry Principles in Synthetic Routes
The synthesis of dibenzyl carbonate (DBnC) has been a focal point for the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. ksu.edu.satandfonline.com Traditional routes often involved toxic reagents like phosgene (B1210022), prompting the development of safer and more sustainable alternatives. researchgate.netatamanchemicals.comup.pt
A prominent green strategy is the transesterification of dialkyl carbonates, particularly dimethyl carbonate (DMC), with benzyl (B1604629) alcohol. researchgate.netrsc.org DMC is considered a green reagent due to its low toxicity, biodegradability, and the fact that it can be produced via clean processes. atamanchemicals.comup.pt This method avoids the hazardous intermediates associated with older synthetic routes. researchgate.net The reaction can be summarized as the conversion of benzyl alcohol and a dialkyl carbonate to this compound, often catalyzed by a base.
Key green aspects of modern synthetic routes include:
Catalysis over Stoichiometric Reagents : Employing catalytic amounts of substances instead of stoichiometric reagents minimizes waste. up.ptresearchgate.net Various catalysts, including cesium fluoride (B91410) on alumina (B75360) (CsF/α-Al2O3), phosphonium (B103445) ionic liquids, and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed to facilitate the synthesis efficiently. researchgate.netrsc.orgresearchgate.net
Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. tandfonline.com The direct synthesis from CO2 and benzyl halides is another route that utilizes a greenhouse gas as a C1 building block, contributing to carbon capture and utilization efforts. researchgate.net
Solventless Conditions : Conducting reactions without a solvent, or in the reactant itself (e.g., using excess benzyl alcohol as the solvent), reduces waste and the environmental impact associated with solvent production and disposal. researchgate.netunive.it
The following table details several catalytic systems developed for the synthesis of this compound, highlighting their adherence to green chemistry principles.
| Catalyst System | Reagents | Key Green Features | Yield (%) | Reference |
| CsF/α-Al2O3 | Dimethyl carbonate, Benzyl alcohol | Low catalyst loading (1 mol%), solventless, catalyst and excess reagent recyclable. | 70 | researchgate.netrsc.orgrsc.org |
| [P8,8,8,1][H3COCO2] | Dimethyl carbonate, Benzyl alcohol | Low catalyst loading (1 mol%), solventless, recyclable catalyst. | Up to 70 | researchgate.netrsc.orgrsc.org |
| K2CO3 | Dimethyl carbonate, Benzyl alcohol | Basic catalyst, distillation for product separation. | >95 (purity) | google.com |
| DABCO / DBU | This compound (as benzylating agent) | Catalytic amounts of organic bases, environmentally friendly process. | High to Excellent | researchgate.net |
| Cs2CO3 / CO2 | Benzyl halides | Use of CO2 as a C1 source, mild reaction conditions. | Good to Excellent | researchgate.net |
Strategies for Waste Minimization and Catalyst Recycling in this compound Processes
Effective waste management is a cornerstone of sustainable chemical production. purkh.comepa.gov In the context of this compound synthesis, research has focused on two primary strategies: minimizing the generation of waste at the source and developing robust methods for recycling valuable components like catalysts and excess reagents. researchgate.netpurkh.com
Catalyst Recycling: A significant advantage of modern catalytic systems for DBnC production is the ability to recover and reuse the catalyst.
Heterogeneous Catalysts : Solid catalysts like CeO2 and CsF supported on alumina (α-Al2O3) can be easily recovered from the reaction mixture by simple physical processes such as filtration or centrifugation. researchgate.netrsc.org For instance, the CsF/α-Al2O3 catalyst used in the transesterification of DMC has been shown to be recoverable and recyclable for subsequent batches. researchgate.netrsc.orgrsc.org Similarly, CeO2 has been used for more than four cycles with consistent activity. researchgate.net
Homogeneous Catalysts : While more challenging to separate, recycling strategies for homogeneous catalysts are also being developed. Phosphonium ionic liquids used in DBnC synthesis can also be recovered and reused. researchgate.net
Reagent and By-product Recycling: The synthesis of DBnC via transesterification often uses an excess of one reagent, such as benzyl alcohol, to drive the reaction to completion. researchgate.netrsc.org
Excess Reagent Recovery : Research has demonstrated that the excess benzyl alcohol can be recovered from the reaction mixture, typically through distillation, and reused in subsequent synthetic runs. researchgate.netrsc.orgrsc.org One study reported isolating DBnC in a 62% yield using recycled benzyl alcohol. rsc.org
By-product Valorization : The primary by-product of the transesterification of DMC with benzyl alcohol is methanol (B129727). google.com This methanol can be collected and, in an integrated industrial process, recycled back into the production of DMC, creating a more circular process. up.pt
Optimizing reaction conditions is another critical aspect of waste minimization. By carefully controlling parameters like temperature, pressure, and reaction time, the formation of unwanted by-products can be significantly reduced, leading to higher product selectivity and less waste requiring treatment and disposal. purkh.comcheresources.com
Life Cycle Analysis of this compound Production and Industrial Applications
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and end-of-life ("grave"). ethz.cheuropa.eu For chemical products, a "cradle-to-gate" analysis, which covers all activities up to the point where the product leaves the factory, is common. americanchemistry.com
While specific, publicly available cradle-to-gate LCA studies for this compound are not prevalent in the searched literature, the principles can be applied based on assessments of similar chemicals like dimethyl carbonate (DMC). cetjournal.it An LCA for this compound production would systematically quantify inputs and outputs, including:
Inputs : Raw materials (e.g., benzyl alcohol, dimethyl carbonate, or benzyl chloride and CO2), energy requirements for heating and separation processes, water usage, and land use for feedstock production. ethz.chcetjournal.it
Outputs : The main product (this compound), co-products, by-products (e.g., methanol), air and water emissions (including greenhouse gases), and solid waste generated. americanchemistry.comcetjournal.it
In the absence of a full LCA, researchers have used simpler metrics to assess the sustainability of synthetic protocols for this compound. One such study evaluated different synthetic routes using the mass index (MI), which measures the total mass of materials used to produce a certain mass of product. rsc.orgrsc.org This analysis confirmed the economic and environmental sustainability of a method using a CsF/α-Al2O3 catalyst, ranking it among the top protocols for DBnC synthesis. researchgate.netrsc.org Such metrics provide a valuable, albeit simplified, snapshot of a process's green credentials and are important steps toward a more comprehensive life cycle perspective. The ultimate goal of such analyses is to identify the most significant environmental burdens in the production process and guide future research toward more sustainable and efficient technologies. acs.orgrepec.org
Future Directions and Emerging Research Areas for Dibenzyl Carbonate
Development of Highly Efficient and Selective Catalytic Systems for Dibenzyl Carbonate Transformations
A significant area of research is the development of advanced catalytic systems to improve the efficiency and selectivity of reactions involving this compound. This includes both its synthesis and its application as a reagent. For instance, a straightforward protocol for synthesizing DBnC involves the transesterification of dimethyl carbonate (DMC) with benzyl (B1604629) alcohol, utilizing catalysts like CsF/α-Al2O3 or [P8,8,8,1][H3COCO2]. researchgate.net The CsF/α-Al2O3 system, in particular, allows for reproducible isolation of DBnC in yields up to 70%, with the added benefit that the catalyst and excess benzyl alcohol can be recovered and recycled. researchgate.net
Organic superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also proven effective. mdpi.comtandfonline.com DBU can accelerate the benzylation of nitrogen, oxygen, or sulfur atoms using this compound as an environmentally friendly alkylating agent. researchgate.net Phosphonium (B103445) salts have been shown to promote high selectivity in the N,N-dibenzylation of primary aliphatic amines with DBnC, favoring the formation of the benzylated amine over the competing benzyl carbamate (B1207046) product. unive.it This enhanced selectivity is hypothesized to result from an acid-base interaction between the salt and the amine, which increases the steric bulk of the amine and directs the nucleophilic attack. unive.it
Recent advancements also include the use of manganese pincer complexes for the hydroboration of linear carbonates like this compound, yielding benzyl boronate with high efficiency. scispace.com Additionally, ionic liquids are being explored as powerful catalytic systems for transformations of organic carbonates, including alkylation and carbonylation reactions. scribd.com
| Catalyst System | Transformation | Key Findings | Reference |
|---|---|---|---|
| CsF/α-Al2O3 | Synthesis of DBnC via transesterification of DMC | Allows for DBnC isolation in yields up to 70%; catalyst and excess benzyl alcohol are recyclable. | researchgate.net |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | N-, O-, and S-benzylation with DBnC | Acts as an effective catalyst for environmentally friendly benzylation. | researchgate.net |
| Tetrabutylphosphonium bromide | N,N-dibenzylation of primary aliphatic amines | Promotes high selectivity towards the dibenzylated amine over carbamate formation. | unive.it |
| Manganese pincer complex [Mn(Ph2PCH2SiMe2)2NH(CO)2Br] | Hydroboration of DBnC | Catalyzes the reduction to benzyl boronate in 95% total yield. | scispace.com |
| Ionic Liquids (e.g., EmimBr) | Alkylation with dialkyl carbonates | Show high catalytic activities in various alkylation reactions. | scribd.com |
Exploration of Novel Reaction Pathways and Unprecedented Reactivity of this compound
Researchers are actively exploring novel reaction pathways that leverage the unique reactivity of this compound. Beyond its conventional role as a benzylating agent for phenols and active methylene (B1212753) compounds, new transformations are being discovered. unicamp.brup.pt One such novel pathway is the manganese-catalyzed hydroboration of DBnC. scispace.com This reaction reduces the carbonate to yield two equivalents of a benzyl boronate ester, a transformation not previously well-described for linear carbonates. scispace.com
Another area of emerging reactivity is the highly selective N,N-dibenzylation of primary aliphatic amines using DBnC in the presence of phosphonium salts. unive.it Typically, such reactions can lead to a mixture of products, including the benzyl carbamate. unive.it However, the use of a phosphonium salt catalyst dramatically shifts the selectivity towards the dibenzylated amine, demonstrating a new level of control over the reactivity of DBnC. unive.it
The reaction of DBnC with cobalt complexes has also been shown to produce N,N′-di-p-tolylurea when reacted with carbon monoxide, indicating its potential utility in carbonylation reactions and the synthesis of urea (B33335) derivatives. acs.org Furthermore, DBnC is being investigated as a sustainable reagent for the allylation of phenols and the esterification of carboxylic acids, showing higher reactivity compared to other dialkyl carbonates like diethyl carbonate under certain conditions. d-nb.inforesearchgate.net These explorations are expanding the synthetic chemist's toolkit, positioning DBnC as more than just a simple protecting group or benzylating agent. chemicalbull.com
Integration of this compound Chemistry into Advanced Continuous-Flow Manufacturing Processes
The integration of chemical processes into continuous-flow (CF) systems is a key goal for modern, sustainable chemical manufacturing. This compound is well-suited for such applications, and research is underway to incorporate its chemistry into these advanced manufacturing processes. units.it Catalyst-free transesterification reactions involving DBnC and glycerol-derived acetals have been successfully optimized under continuous-flow conditions. unive.it These CF processes can achieve high selectivity (up to 98%) for the desired mono-transesterification products, even at nearly complete conversions of the starting materials. unive.it
The use of flow chemistry offers significant advantages over traditional batch processes, including improved heat transfer, precise control over reaction parameters, and enhanced safety, especially when operating at high temperatures and pressures. umontreal.ca For reactions involving DBnC, which is a low-melting-point solid, CF systems may require the use of a solvent or carrier to facilitate its transport through the reactor. unive.it For example, the transesterification of DBnC with glycerol (B35011) formal in a CF reactor has been successfully carried out using acetone (B3395972) as a solvent/carrier. unive.it
The development of organocatalytic continuous-flow processes for reactions like the methoxycarbonylation of benzyl alcohols with dimethyl carbonate provides a blueprint for similar systems using this compound. uliege.be Such robust and versatile CF protocols, which can achieve high conversion and selectivity under mild conditions with short residence times, are crucial for translating DBnC chemistry to an industrial scale. researchgate.netuliege.be
Expanding Applications in Complex Chemical Synthesis and High-Value Chemical Production
This compound serves as a valuable intermediate in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. chemimpex.comchemicalbull.com Future research aims to expand these applications, leveraging DBnC's properties as a safe and effective reagent. It is a key precursor for benzyl carbazates, which are used in peptide synthesis and in the preparation of pharmaceutically active molecules like hydrazinosuccinate, an inhibitor of aspartate aminotransferase. google.com
A particularly innovative application is its use as a stable, isotopically-labeled carbon source for the synthesis of 13C- and 14C-labeled phenols. nih.gov This is significant for producing probes for hyperpolarized MRI and for use in metabolic studies. nih.gov The synthesis involves preparing [carbonyl-13C]this compound, which then acts as the carbon source in subsequent reactions. nih.gov
Furthermore, DBnC's role as a "green" benzylating agent is being extended. researchgate.net Unlike traditional benzylating agents like benzyl halides, reactions with DBnC produce only benzyl alcohol as a byproduct, which can be recycled back into the synthesis of DBnC itself, creating a more sustainable chemical process. unive.it This makes it an attractive choice for the synthesis of high-value fine chemicals where purity and sustainability are paramount.
Design and Synthesis of Next-Generation Polycarbonate Materials from this compound-Derived Monomers
This compound and its derivatives are being explored as monomers for the creation of new polycarbonate materials with tailored properties. chemimpex.com Polycarbonates are a critical class of polymers, and developing them from renewable or alternative sources is a major research goal. Lignin, an abundant biopolymer, can be chemically modified using dialkyl carbonates like DBnC to introduce new functional groups, making it suitable for polymer applications. d-nb.info
Research has shown that renewable bisphenols, for instance, can be allylated with reagents like diallyl or this compound and subsequently used as monomers for polycarbonates. d-nb.info The properties of these bio-based polymers are then compared with those derived from bisphenol A (BPA), with the aim of finding sustainable replacements. d-nb.info
Moreover, the copolymerization of CO2-sourced building blocks with various diols is a key strategy for producing advanced polycarbonates. uantwerpen.be While not directly starting from DBnC, the fundamental studies on the organocatalyzed step-growth copolymerization of cyclic carbonates with diols provide a mechanistic basis for designing similar polymerizations using DBnC-derived monomers. uantwerpen.be The ability to create defect-free polymer structures is crucial, and understanding the reaction mechanisms through model reactions is essential for developing these next-generation materials. uantwerpen.be
Further Computational Insights to Predict and Optimize this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool for understanding and predicting the reactivity of chemical compounds, including this compound. nih.gov Merging computational and experimental studies allows for the detailed elucidation of reaction mechanisms, which is crucial for optimizing reaction conditions and designing more efficient catalysts. mdpi.com
For example, in DBU-catalyzed reactions, computational results can help explain the regioselectivity of certain transformations and rationalize the role of the catalyst. tandfonline.com While specific DFT studies focused solely on this compound are still an emerging area, the mechanistic insights gained from computational studies on similar carbonates, such as dimethyl carbonate and ethylene (B1197577) carbonate, are highly transferable. mdpi.comnih.gov These studies investigate the activation of the carbonate by the catalyst and model the energy profiles of different reaction pathways, such as the competition between methylation and methoxycarbonylation in dimethyl carbonate reactions. up.pt
Future computational work will likely focus on modeling the transition states of DBnC transformations with various catalysts to predict activation energies and product selectivity. This could accelerate the discovery of novel catalytic systems (Section 8.1) and help explain unprecedented reactivity (Section 8.2). nih.gov Such theoretical studies can guide experimental efforts, reducing the amount of trial-and-error required to optimize complex chemical processes and design new materials.
Q & A
Q. What protocols ensure safe handling of DBzlC in large-scale reactions?
- Methodological Answer : While safety is secondary to methodology, note that DBzlC’s low toxicity permits use in standard fume hoods. For scale-up (>10 g), implement temperature-controlled reactors to prevent exothermic side reactions. Conduct hazard assessments using NFPA ratings and MSDS data. Include waste disposal protocols for benzyl alcohol byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
